Cas no 898770-77-9 (Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone)
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
-
- cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
- cyclopentyl 4-(morpholinomethyl)phenyl ketone
- CTK5G5121
- AG-H-65204
- AKOS016019754
- DTXSID80642664
- 898770-77-9
- Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
- MFCD03841431
- cyclopentyl4-(morpholinomethyl)phenylketone
- Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
-
- MDL: MFCD03841431
- Inchi: 1S/C17H23NO2/c19-17(15-3-1-2-4-15)16-7-5-14(6-8-16)13-18-9-11-20-12-10-18/h5-8,15H,1-4,9-13H2
- InChI Key: BDQYLSATHKUFFP-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CC1C=CC(=CC=1)C(C1CCCC1)=O
Computed Properties
- Exact Mass: 273.17300
- Monoisotopic Mass: 273.172878976Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54000
- LogP: 2.82960
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM528514-1g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone |
898770-77-9 | 95% | 1g |
$433 | 2022-09-29 | |
| abcr | AB364275-1 g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone, 97%; . |
898770-77-9 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 204249-1g |
cyclopentyl 4-(morpholinomethyl)phenyl ketone |
898770-77-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204249-2g |
cyclopentyl 4-(morpholinomethyl)phenyl ketone |
898770-77-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204249-5g |
cyclopentyl 4-(morpholinomethyl)phenyl ketone |
898770-77-9 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364275-2 g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone, 97%; . |
898770-77-9 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364275-1g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone, 97%; . |
898770-77-9 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364275-2g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone, 97%; . |
898770-77-9 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AH88805-1g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone |
898770-77-9 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH88805-2g |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone |
898770-77-9 | 97% | 2g |
$1169.00 | 2024-04-19 |
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone Suppliers
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone (CAS No. 898770-77-9): A Comprehensive Overview
Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone, identified by its CAS number 898770-77-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both cyclopentyl and morpholine moieties in its molecular framework suggests unique pharmacological properties that make it a valuable candidate for further investigation.
The structural composition of Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone encompasses a benzene ring substituted with a morpholin-4-ylmethyl group, further connected to a cyclopentyl ketone moiety. This arrangement not only contributes to the molecule's distinct chemical identity but also opens up possibilities for diverse interactions with biological targets. The morpholine ring, known for its role in enhancing bioavailability and metabolic stability, is particularly noteworthy in this context.
In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with neurological disorders. The structural features of Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone make it a promising candidate for such applications. Studies have indicated that compounds with similar structural motifs may exhibit properties relevant to the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The ability of this molecule to interact with specific enzymes and receptors in the brain is an area of active research.
One of the key aspects of Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone is its potential to serve as a scaffold for further derivatization. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to achieve desired therapeutic effects. This flexibility makes it an attractive molecule for medicinal chemists working on the development of new drugs.
The synthesis of Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed in its preparation. These methods not only highlight the synthetic prowess required to construct such complex molecules but also underscore the importance of innovative approaches in pharmaceutical chemistry.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict potential drug-like properties. These computational tools are indispensable in modern drug discovery, enabling the rapid screening of large libraries of compounds for their therapeutic potential.
The pharmacokinetic profile of any drug candidate is critical to its success in clinical applications. For Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone, understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its formulation and dosing regimen. Preclinical studies are underway to evaluate these parameters, providing valuable data for future clinical trials.
In conclusion, Cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising pharmacological properties make it a compelling subject for further study. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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